molecular formula C7H6ClN3 B1599631 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 30458-68-5

2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No. B1599631
CAS RN: 30458-68-5
M. Wt: 167.59 g/mol
InChI Key: YPHGAEKALDRGJE-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves the cyclization of 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This process results in the formation of imidazo[4,5-b]pyridine and its 2-methyl derivative .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine consists of an imidazole ring fused with a pyridine moiety . The compound has a molecular weight of 167.59 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine include a molecular weight of 167.59 g/mol . Other specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Molecular Structure Analysis

  • The molecular structure, vibrational energy levels, and potential energy distribution of various imidazo[4,5-b]pyridine derivatives, including 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine, have been extensively studied using density functional theory (DFT). These studies provide insights into the molecular characteristics and interactions of these compounds (Lorenc et al., 2008).

Corrosion Inhibition

  • Imidazo[4,5-b]pyridine derivatives have demonstrated significant performance as corrosion inhibitors for mild steel. This suggests potential applications in protecting metal surfaces in industrial processes (Saady et al., 2021).

Chemical Synthesis

  • Research has been conducted on the synthesis of imidazo[4,5-b]pyridine scaffolds from precursors like 2-chloro-3-nitropyridine. Such synthetic pathways are crucial for creating functionalized imidazo[4,5-b]pyridines for various applications (Padmaja et al., 2018).

Antituberculotic Activity

  • Certain imidazo[4,5-b]pyridine derivatives have been synthesized and tested for antituberculotic activity. This highlights their potential in the development of new treatments for tuberculosis (Bukowski & Janowiec, 1996).

properties

IUPAC Name

2-chloro-3-methylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-6-5(10-7(11)8)3-2-4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHGAEKALDRGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445300
Record name 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine

CAS RN

30458-68-5
Record name 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1.0 g) in phosphorus oxychloride (10 g) was stirred at 100° C. under a dry atmosphere (CaCl2 tube) for 5 h. The mixture was neutralized with sat.NaHCO3 at 0° C. and extracted with EtOAc. The organic layer was separated, washed with water and brine, dried over MgSO4 and concentrated in vacuo. The residue was purified by column chromatography (NH silica gel, eluted with 0%-50% EtOAc in hexane) to give 2-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (230 mg) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YM Yutilov, RM Bystrova - Chemistry of Heterocyclic Compounds, 1970 - Springer
Attempts have been made to introduce an amino group directly into the molecule of 3-methyl-3H-imidazo [4, 5-b] pyridine (I) by the Chichibabin reaction in order to obtain 2-amfno-3-…
Number of citations: 1 link.springer.com
M Oguchi, K Wada, H Honma, A Tanaka… - Journal of Medicinal …, 2000 - ACS Publications
A series of imidazopyridine thiazolidine-2,4-diones were designed and synthesized from their corresponding pyridines. These compounds represent conformationally restricted …
Number of citations: 123 pubs.acs.org

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